4-Hydroxybenzaldehyde rhamnoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

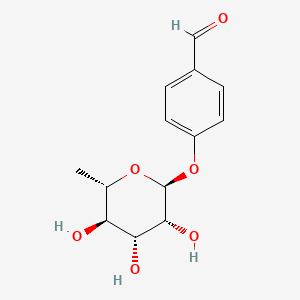

4-Hydroxybenzaldehyde rhamnoside is a natural glycoside compound, primarily found in certain plants such as egg flowers. It is a condensate of 4-Hydroxybenzaldehyde and rhamnose, forming a white crystalline solid with slight solubility in water and high solubility in ethanol and ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde rhamnoside can be synthesized from 4-[(2,3,4-Tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]benzaldehyde. The reaction involves methanol and sodium methylate, conducted at ambient temperature for three hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods with scale-up adjustments to accommodate larger production volumes.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxybenzaldehyde rhamnoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroquinone.

Reduction: Reduction reactions can yield 4-hydroxybenzyl alcohol.

Substitution: Substitution reactions can produce derivatives like anisaldehyde and p-hydroxycinnamaldehyde.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in a basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Dimethyl sulfate for methylation reactions.

Major Products:

Oxidation: Hydroquinone.

Reduction: 4-Hydroxybenzyl alcohol.

Substitution: Anisaldehyde, p-hydroxycinnamaldehyde.

Aplicaciones Científicas De Investigación

4-Hydroxybenzaldehyde rhamnoside has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its role in plant metabolism and enzymatic reactions.

Medicine: Investigated for its potential antioxidant and neuromodulatory effects.

Industry: Utilized in the production of pharmaceuticals and flavoring agents

Mecanismo De Acción

The mechanism of action of 4-Hydroxybenzaldehyde rhamnoside involves its interaction with various molecular targets. It can inhibit enzymes such as amine oxidase and 4-aminobutyrate aminotransferase, affecting neurotransmitter levels and oxidative stress pathways . The compound’s effects are mediated through its ability to modulate enzymatic activities and influence cellular signaling pathways.

Comparación Con Compuestos Similares

4-Hydroxybenzaldehyde: A structural isomer with similar chemical properties but different biological activities.

2-Hydroxybenzaldehyde (Salicylaldehyde): Another isomer with distinct applications in medicine and industry.

3-Hydroxybenzaldehyde: Differing in the position of the hydroxyl group, leading to varied reactivity and uses.

Uniqueness: 4-Hydroxybenzaldehyde rhamnoside is unique due to its glycosidic linkage with rhamnose, which imparts specific solubility and reactivity characteristics. This linkage also influences its biological activity, making it distinct from its non-glycosylated counterparts.

Actividad Biológica

4-Hydroxybenzaldehyde rhamnoside (CAS Number: 88086-86-6) is a glycoside compound derived from 4-hydroxybenzaldehyde and rhamnose. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C13H16O6

- Molecular Weight : 268.26 g/mol

- Structure : The compound consists of a benzaldehyde moiety with a hydroxyl group and a rhamnose sugar unit attached, which influences its solubility and biological interactions.

1. Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases.

- Mechanism : The compound exhibits strong reducing power, enabling it to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Findings : In vitro assays demonstrated that this compound showed significant scavenging activity against DPPH and ABTS radicals, with IC50 values indicating potent antioxidant capabilities (Rastogi et al.) .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.5 |

| ABTS | 18.7 |

2. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects, which are essential in managing chronic inflammatory diseases.

- Mechanism : The compound inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), reducing inflammation.

- Case Study : A study on RAW 264.7 macrophages showed that treatment with this compound significantly reduced NO production at concentrations as low as 10 µM .

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing its potential as a natural preservative or therapeutic agent against various pathogens.

- Findings : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Bacillus subtilis | 40 |

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicological studies. It has shown low toxicity levels in repeated dose toxicity studies, with no significant genotoxic effects observed in bacterial mutation assays . The Margin of Exposure (MOE) calculations indicate that the compound is safe for use within established limits.

Propiedades

IUPAC Name |

4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBXFUXBVKOEDM-HPMQQCADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.